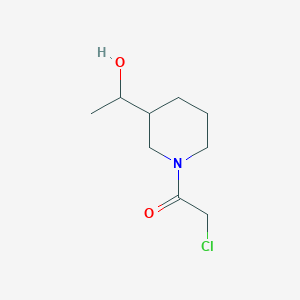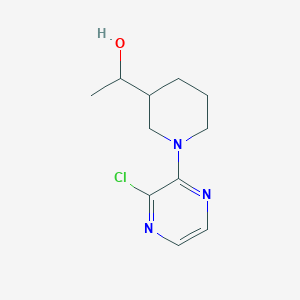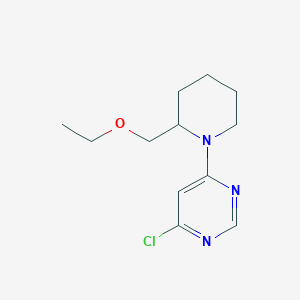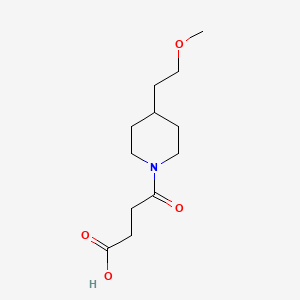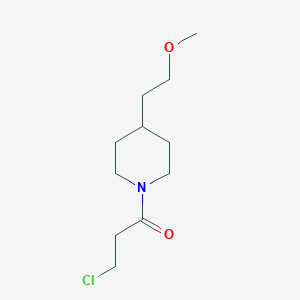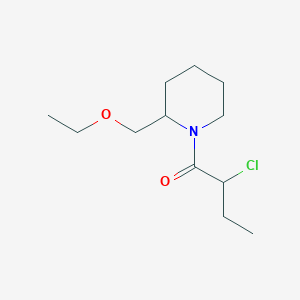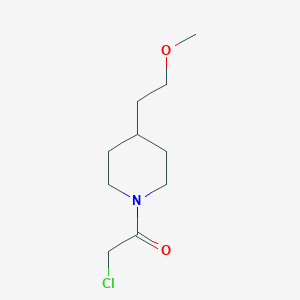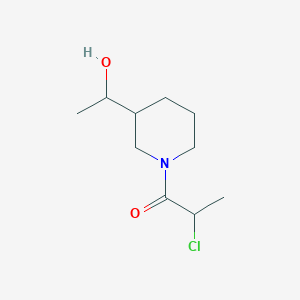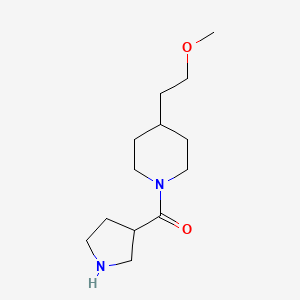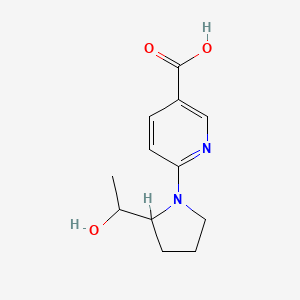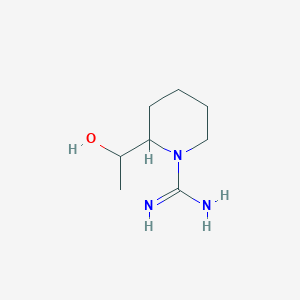![molecular formula C10H13NO4 B1477058 (E)-4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)but-2-enoic acid CAS No. 2098157-20-9](/img/structure/B1477058.png)
(E)-4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)but-2-enoic acid
Descripción general
Descripción
The compound tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate seems to be structurally similar to the compound you’re asking about. It’s a complex organic molecule with the InChI code 1S/C11H19NO3/c1-11(2,3)15-10(13)12-4-8-6-14-7-9(8)5-12/h8-9H,4-7H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate, is provided in the InChI code 1S/C11H19NO3/c1-11(2,3)15-10(13)12-4-8-6-14-7-9(8)5-12/h8-9H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Tetrahydro-1H,3H-furo[3,4-c]furan, are as follows: It has a molecular formula of C6H10O2, an average mass of 114.142 Da, and a monoisotopic mass of 114.068077 Da . Its density is 1.1±0.1 g/cm3, boiling point is 170.3±8.0 °C at 760 mmHg, vapour pressure is 2.0±0.3 mmHg at 25°C, and the enthalpy of vaporization is 39.0±3.0 kJ/mol .Aplicaciones Científicas De Investigación
Arylmethylidenefuranones and Related Compounds
Research on arylmethylidene derivatives of 3H-furan-2-ones has shown that these compounds can undergo reactions with various nucleophiles, producing a wide array of products including amides, pyrrolones, and benzofurans among others. The reactions' outcomes depend on the reagents' structure, nucleophilic agent strength, and reaction conditions, indicating a versatile synthetic utility for this class of compounds in creating heterocyclic compounds with potential biological activities (Kamneva, Anis’kova, & Egorova, 2018).
Bioresorbable Polymers
Advances in the synthesis of poly(γ-butyrolactone) highlight its potential for tissue-engineering applications, underscoring the importance of structural motifs similar to the one in the query compound for developing new biomaterials. The biodegradable nature of these polymers, alongside their favorable mechanical properties, showcases the utility of compounds with lactone and pyrrolidine derivatives in creating materials compatible with biological systems (Moore, Adhikari, & Gunatillake, 2005).
Supramolecular Capsules
The development of supramolecular capsules derived from calix[4]pyrrole scaffolds, including structures similar to the query compound, emphasizes the role of such motifs in constructing molecular capsules with potential applications in drug delivery and molecular recognition. The ability of these structures to form stable complexes with various substrates demonstrates their relevance in designing new materials for chemical sensing and separation technologies (Ballester, 2011).
Antioxidant Activity
Studies on compounds like p-coumaric acid and its derivatives, which share functional group similarities with the query compound, reveal their potent antioxidant activities. These activities are crucial for mitigating oxidative stress in biological systems, indicating the potential of structurally similar compounds in developing antioxidants for food preservation and healthcare applications (Pei, Ou, Huang, & Ou, 2016).
Propiedades
IUPAC Name |
(E)-4-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-9(1-2-10(13)14)11-3-7-5-15-6-8(7)4-11/h1-2,7-8H,3-6H2,(H,13,14)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAPZLAETGRTCQ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2COCC2CN1C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



